1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[(6-chloropyridin-2-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7(11-6)12-13-8(14)4-5-9(13)15/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRBRRCVOBQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione typically involves the reaction of 2-amino-6-chloropyridine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-6-chloropyridine and maleic anhydride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine-2,5-dione core.
Hydrolysis: The imide group in the pyrrolidine-2,5-dione can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding carboxylic acids and amines .
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against common bacterial strains, revealing that some compounds demonstrated effective inhibition of bacterial growth. This suggests that 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione and its derivatives could serve as promising candidates for developing new antibacterial agents .
Anticancer Potential
Research indicates that compounds containing the pyrrolidine-2,5-dione scaffold may possess anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells. Specific studies have reported on the synthesis of similar compounds that showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further exploration with this compound .
Synthesis of Novel Derivatives
The compound serves as an important intermediate in the synthesis of novel pyrrolidine derivatives with enhanced biological activities. Researchers have developed synthetic pathways to modify the core structure to optimize pharmacological profiles. The versatility of the pyrrolidine ring allows for various substitutions that can significantly alter biological activity and selectivity .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal synthesized several derivatives based on the pyrrolidine core and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized derivatives of pyrrolidine-2,5-dione and evaluated their effects on human cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated significant cytotoxicity at micromolar concentrations, suggesting that modifications to the chloropyridine moiety could enhance efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and chemical profiles of 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione can be contextualized against other pyrrolidine-2,5-dione derivatives, as detailed below:
Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Properties
Key Structural and Functional Comparisons
Substituent Impact on Bioactivity: The 6-chloropyridin-2-yl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., pyridin-2-yl derivatives in ). Chlorine atoms are known to improve metabolic stability and target affinity in drug design. Morpholinopropyl and thiophene substituents (e.g., in ) demonstrate enhanced anticonvulsant activity via ion channel modulation, suggesting that bulkier substituents may improve CNS penetration. Indol-3-yl and arylpiperazine groups () prioritize serotonin receptor interactions, contrasting with the target compound’s pyridine focus.
Therapeutic Potential: Antimicrobial activity in pyridine derivatives () is moderate, but chlorine substitution could improve bacterial membrane penetration or enzyme inhibition. Anticonvulsant derivatives (e.g., ) highlight the role of heterocyclic appendages (e.g., thiophene, bromophenyl) in optimizing ion channel effects. The target compound’s chlorine atom may similarly influence sodium/calcium channel binding.
Synthetic and Analytical Notes: Yields for pyrrolidine-2,5-dione derivatives vary widely (41–80%), with the target compound’s synthesis likely requiring specialized halogenation steps . Melting points for analogs range from 97°C to 235°C, suggesting that the 6-chloropyridin-2-yl group may confer intermediate thermal stability .
Biological Activity
1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound exhibits significant interactions with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 1383626-20-7
This structure allows for interactions with several biological pathways, particularly those involving neurotransmitter systems and cancer pathways.
This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound can potentially enhance anti-tumor immunity and reduce tumor growth in various cancer models .
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit potent anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against A549 lung adenocarcinoma cells. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly reduced cell viability compared to controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1 | 15 | A549 (lung cancer) |
| 2 | 20 | HCT116 (colon cancer) |
| 3 | 25 | MCF7 (breast cancer) |
Neuropharmacological Activity
The compound also interacts with serotonin receptors. It has been identified as a ligand for the 5-HT1A receptor and the serotonin transporter (SERT) . This interaction suggests potential applications in treating mood disorders and anxiety-related conditions:
- Binding Affinity : Compounds related to this structure have shown significant binding affinity for serotonin receptors, which is crucial for developing antidepressants .
Case Studies
Several studies have highlighted the biological efficacy of pyrrolidine derivatives:
- Study on IDO1 Inhibition : A study demonstrated that specific pyrrolidine derivatives effectively inhibited IDO1 activity in cancer models, leading to enhanced T-cell responses against tumors .
- Neuropharmacological Evaluation : Another study evaluated the binding affinity of various derivatives to serotonin receptors and found that compounds similar to this compound exhibited high affinity for both 5-HT1A and SERT , indicating potential use in treating depression .
- Antimicrobial Activity : Recent investigations into related compounds revealed promising antimicrobial properties against multidrug-resistant bacteria such as Staphylococcus aureus, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. What role does the chloropyridinyl group play in modulating electronic effects for downstream derivatization?
- Methodological Answer : The electron-withdrawing chloro group activates the pyridine ring toward electrophilic substitution (e.g., Suzuki coupling). Hammett constants () predict substituent effects on reaction rates. Computational NBO analysis quantifies charge distribution to guide regioselective modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
